Vicadrostat

描述

属性

CAS 编号 |

1868065-21-7 |

|---|---|

分子式 |

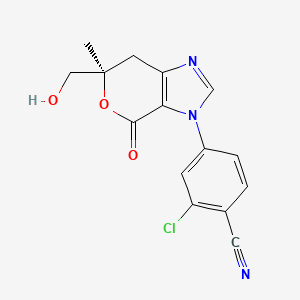

C15H12ClN3O3 |

分子量 |

317.72 g/mol |

IUPAC 名称 |

2-chloro-4-[(6R)-6-(hydroxymethyl)-6-methyl-4-oxo-7H-pyrano[3,4-d]imidazol-3-yl]benzonitrile |

InChI |

InChI=1S/C15H12ClN3O3/c1-15(7-20)5-12-13(14(21)22-15)19(8-18-12)10-3-2-9(6-17)11(16)4-10/h2-4,8,20H,5,7H2,1H3/t15-/m1/s1 |

InChI 键 |

MCVIVPZYYMNCAW-OAHLLOKOSA-N |

手性 SMILES |

C[C@@]1(CC2=C(C(=O)O1)N(C=N2)C3=CC(=C(C=C3)C#N)Cl)CO |

规范 SMILES |

CC1(CC2=C(C(=O)O1)N(C=N2)C3=CC(=C(C=C3)C#N)Cl)CO |

产品来源 |

United States |

Foundational & Exploratory

The Discovery and Chemical Synthesis of Vicadrostat: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vicadrostat (BI 690517) is a novel, potent, and highly selective non-steroidal inhibitor of aldosterone (B195564) synthase (CYP11B2), an enzyme responsible for the final steps of aldosterone biosynthesis. Developed by Boehringer Ingelheim, this compound is under investigation for the treatment of chronic kidney disease (CKD) and heart failure. Elevated aldosterone levels are implicated in the pathophysiology of various cardiovascular and renal diseases, driving inflammation, fibrosis, and hypertension. By selectively targeting aldosterone production, this compound offers a promising therapeutic strategy to mitigate these deleterious effects. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and detailed chemical synthesis of this compound, along with a summary of its pharmacological properties and experimental protocols.

Introduction: The Rationale for Aldosterone Synthase Inhibition

The renin-angiotensin-aldosterone system (RAAS) is a critical regulator of blood pressure, fluid, and electrolyte balance.[1] However, chronic activation of the RAAS and subsequent excessive aldosterone production contribute to end-organ damage, particularly in the heart and kidneys.[2] Aldosterone's harmful effects extend beyond its influence on blood pressure, promoting inflammation, oxidative stress, and fibrosis.[3]

While mineralocorticoid receptor antagonists (MRAs) are effective in blocking the effects of aldosterone, they can be associated with side effects such as hyperkalemia and hormonal disturbances due to their non-specific binding to other steroid receptors.[4] Furthermore, MRAs do not prevent the formation of aldosterone, which may have deleterious effects independent of mineralocorticoid receptor activation. This has led to the development of aldosterone synthase inhibitors as a more targeted therapeutic approach.[5]

This compound (BI 690517) emerged from Boehringer Ingelheim's research program focused on identifying potent and selective inhibitors of aldosterone synthase (CYP11B2) with a favorable safety profile.[3][6] A key challenge in this endeavor was to achieve high selectivity for CYP11B2 over the closely related enzyme cortisol synthase (CYP11B1), which is essential for cortisol production.[7]

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effect by directly inhibiting the enzymatic activity of aldosterone synthase (CYP11B2). This enzyme catalyzes the final two steps in the biosynthesis of aldosterone from 11-deoxycorticosterone. By blocking this enzyme, this compound effectively reduces the production of aldosterone in the adrenal glands.

Chemical Synthesis of this compound

The chemical synthesis of this compound is detailed in patent WO2016014736A1, filed by Boehringer Ingelheim. The synthesis involves a multi-step process, with the core pyrano[3,4-d]imidazole scaffold being constructed from key intermediates. The following is a representative synthetic scheme based on the information provided in the patent.

Experimental Protocol: Synthesis of 2-chloro-4-[6-(iodomethyl)-6-methyl-4-oxo-7H-pyrano[3,4-d]imidazol-3-yl]benzonitrile (Intermediate I-07e from patent WO2016014736A1)

To a stirring solution of 5.0 g (15 mmol) of the precursor olefin (I-05e) in 125 mL of a 3:1 mixture of THF/H₂O is added 0.83 g (19 mmol) of LiOH hydrate. After 16 hours, an additional 80 mL of 3:1 THF/H₂O is added. After another 8 hours, 10 mL of EtOH is added. After a total of 40 hours, the mixture is concentrated and acidified by the addition of acetic acid. The resulting precipitate is collected via filtration and dried to yield 4.0 g (13 mmol) of the iodomethyl intermediate (I-07e).[8]

Note: This represents a single step in the multi-step synthesis of compounds related to this compound as described in the patent. The exact synthesis of this compound may involve variations of this procedure.

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological data for this compound.

Table 1: In Vitro Potency and Selectivity of this compound

| Parameter | Species | Value | Selectivity vs. CYP11B1 | Reference |

| IC₅₀ (Aldosterone Synthase, CYP11B2) | Human | 19 nM | 250-fold | [7] |

| IC₅₀ (Aldosterone Production) | Cynomolgus Monkey | 25 nM | >2000-fold | [7] |

Table 2: Preclinical and Clinical Pharmacokinetic Parameters of this compound

| Parameter | Species | Route of Administration | Value | Reference |

| Tₘₐₓ (Median) | Human (Healthy Males) | Oral | 0.50 - 1.75 h | Phase 1 Study Data |

| Half-life (Mean) | Human (Healthy Males) | Oral | 4.4 - 6.3 h | Phase 1 Study Data |

Table 3: Clinical Efficacy of this compound in Chronic Kidney Disease

| Endpoint | Dose | Treatment Duration | Result | Reference |

| Reduction in Albuminuria | 10 mg (on top of empagliflozin) | 14 weeks | Up to 39.5% reduction vs. placebo | [6] |

| Reduction in Urine Albumin-to-Creatinine Ratio (UACR) | 10 mg | 14 weeks | ~40% reduction vs. placebo | [9] |

Key Experimental Protocols

In Vitro Aldosterone Synthase (CYP11B2) Inhibition Assay

-

Enzyme Source: Recombinant human CYP11B2 expressed in a suitable host system (e.g., fission yeast or V79 cells).[2]

-

Substrate: Corticosterone or 11-deoxycorticosterone.

-

Incubation: The enzyme, substrate, and various concentrations of this compound are incubated in a suitable buffer system at 37°C.

-

Detection: The formation of aldosterone is quantified using a sensitive analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: IC₅₀ values are calculated by fitting the concentration-response data to a four-parameter logistic equation.

In Vivo Pharmacodynamic Assessment in Cynomolgus Monkeys

-

Animal Model: Male cynomolgus monkeys are used as a non-human primate model due to the high homology between human and monkey CYP11B enzymes.[7]

-

Treatment: this compound is administered orally at various doses.

-

ACTH Challenge: To stimulate steroidogenesis, an adrenocorticotropic hormone (ACTH) challenge is administered.

-

Blood Sampling: Blood samples are collected at multiple time points before and after this compound administration and the ACTH challenge.

-

Bioanalysis: Plasma concentrations of aldosterone, cortisol, and their precursors are measured using LC-MS/MS.

-

Data Analysis: The dose-dependent inhibition of aldosterone production is determined, and the selectivity versus cortisol production is assessed.

Conclusion

This compound is a promising novel aldosterone synthase inhibitor with a strong preclinical and early clinical profile. Its high potency and, critically, its selectivity for aldosterone synthase over cortisol synthase, suggest a favorable therapeutic window. The ongoing clinical development program will further elucidate its efficacy and safety in patients with chronic kidney disease and heart failure. The chemical synthesis of this compound is achievable through a multi-step process, and robust in vitro and in vivo assays have been established to characterize its pharmacological properties. As research in this area continues, this compound may offer a valuable new therapeutic option for the management of cardiorenal diseases.

References

- 1. Aldosterone synthase inhibitors(Boehringer Ingelheim Corp) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. Development of a test system for inhibitors of human aldosterone synthase (CYP11B2): screening in fission yeast and evaluation of selectivity in V79 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Aldosterone synthase inhibition: cardiorenal protection in animal disease models and translation of hormonal effects to human subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Development of test systems for the discovery of selective human aldosterone synthase (CYP11B2) and 11beta-hydroxylase (CYP11B1) inhibitors. Discovery of a new lead compound for the therapy of congestive heart failure, myocardial fibrosis and hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Development of CYP11B1 and CYP11B2 assays utilizing homogenates of adrenal glands: Utility of monkey as a surrogate for human - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Progress towards clinically useful aldosterone synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery and in Vivo Evaluation of Potent Dual CYP11B2 (Aldosterone Synthase) and CYP11B1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Aldosterone Synthase Inhibitors: New Hope in Cardiovascular Therapy [cfrjournal.com]

Vicadrostat: A Technical Guide to Target Engagement and Selectivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vicadrostat (BI 690517) is a novel, non-steroidal, and highly selective inhibitor of aldosterone (B195564) synthase (CYP11B2), a critical enzyme in the renin-angiotensin-aldosterone system (RAAS).[1][2] By targeting the final step in aldosterone biosynthesis, this compound offers a promising therapeutic approach for a range of cardiorenal diseases, including chronic kidney disease and heart failure.[2][3][4][5] This technical guide provides an in-depth overview of this compound's target engagement and selectivity, complete with quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.

Mechanism of Action

This compound exerts its pharmacological effect by directly inhibiting the enzymatic activity of aldosterone synthase (CYP11B2).[2] This enzyme, located in the mitochondria of the adrenal cortex's zona glomerulosa, is responsible for the conversion of 11-deoxycorticosterone to aldosterone. By blocking this crucial step, this compound effectively reduces the production of aldosterone, a key hormone implicated in blood pressure regulation, electrolyte balance, inflammation, and fibrosis.[2]

Target Engagement and Potency

The potency of this compound has been characterized through various in vitro and in vivo studies. These assessments have consistently demonstrated its high affinity and inhibitory activity against aldosterone synthase.

Quantitative Data on this compound Potency

| Parameter | Species | System | Value | Reference |

| IC50 | Human | Recombinant CYP11B2 | 19 nM | [2] |

| IC50 | Human | Aldosterone Synthase | 48 nM | |

| IC50 | Cynomolgus Monkey | In vivo (Aldosterone Production) | 25 nM | [2] |

Selectivity Profile

A critical attribute of a successful aldosterone synthase inhibitor is its high selectivity for CYP11B2 over other closely related cytochrome P450 enzymes, particularly 11β-hydroxylase (CYP11B1), which is responsible for cortisol synthesis. Inhibition of CYP11B1 can lead to adrenal insufficiency, a serious side effect. This compound has been engineered to exhibit a high degree of selectivity, minimizing off-target effects.

Quantitative Data on this compound Selectivity

| Target Enzyme | Off-Target Enzyme | Selectivity Fold | System | Reference |

| CYP11B2 | CYP11B1 | 250-fold | In vitro (Human) | [2] |

| CYP11B2 | CYP11B1 | >2000-fold | In vivo (Cynomolgus Monkey) | [2] |

Note: A comprehensive selectivity panel of this compound against a broader range of cytochrome P450 enzymes (e.g., CYP1A2, CYP2C9, CYP2D6, CYP3A4) and other steroidogenic enzymes (e.g., CYP17, CYP21, CYP19/aromatase) is not publicly available at the time of this writing.

Signaling Pathways

The Renin-Angiotensin-Aldosterone System (RAAS) and this compound's Point of Intervention

The RAAS is a complex hormonal cascade that plays a central role in regulating blood pressure and fluid balance. This compound intervenes at the terminal step of this pathway.

Caption: The Renin-Angiotensin-Aldosterone System and the inhibitory action of this compound.

Cellular Aldosterone Signaling Pathway

Aldosterone exerts its effects by binding to the mineralocorticoid receptor (MR) in the cytoplasm. This complex then translocates to the nucleus, where it modulates gene expression, leading to various physiological responses.

Caption: Simplified overview of the cellular aldosterone signaling pathway.

Experimental Protocols

The following sections describe generalized methodologies for assessing the potency and selectivity of aldosterone synthase inhibitors like this compound.

In Vitro CYP11B2 Inhibition Assay (Cell-Based)

This assay determines the inhibitory potential of a compound on CYP11B2 activity within a cellular context, which can provide a more physiologically relevant assessment.

1. Cell Culture:

-

Human adrenocortical carcinoma cells (e.g., NCI-H295R), which endogenously express CYP11B2, are cultured in an appropriate medium (e.g., DMEM/F12 supplemented with fetal bovine serum and insulin-transferrin-selenium) under standard cell culture conditions (37°C, 5% CO2).[3][6]

2. Compound Treatment:

-

Cells are seeded in multi-well plates and allowed to adhere.

-

The cells are then treated with a range of concentrations of the test compound (e.g., this compound) or a vehicle control.

3. Stimulation of Aldosterone Production:

-

To induce aldosterone synthesis, cells are stimulated with a secretagogue, typically angiotensin II.

4. Incubation:

-

The cells are incubated with the test compound and angiotensin II for a specified period (e.g., 24-48 hours).

5. Sample Collection and Analysis:

-

The cell culture supernatant is collected.

-

The concentration of aldosterone in the supernatant is quantified using a validated analytical method, such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).

6. Data Analysis:

-

The aldosterone concentrations are plotted against the test compound concentrations.

-

The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits aldosterone production by 50%, is calculated using non-linear regression analysis.

Workflow for a Cell-Based CYP11B2 Inhibition Assay

Caption: A typical workflow for a cell-based CYP11B2 inhibition assay.

In Vitro Selectivity Assay (Recombinant Enzymes)

This type of assay is crucial for determining the selectivity of an inhibitor by comparing its potency against the target enzyme (CYP11B2) versus off-target enzymes (e.g., CYP11B1).

1. Enzyme Source:

-

Recombinant human CYP11B2 and CYP11B1 enzymes are used. These are typically expressed in a suitable host system, such as insect cells or E. coli, and purified.[3][7]

2. Assay Buffer and Substrates:

-

The assays are performed in a suitable buffer system.

-

Specific substrates for each enzyme are used:

-

For CYP11B2: 11-deoxycorticosterone

-

For CYP11B1: 11-deoxycortisol

-

3. Incubation with Inhibitor:

-

The recombinant enzyme, its specific substrate, and a range of concentrations of the test compound are incubated together.

4. Reaction Termination and Product Quantification:

-

The enzymatic reaction is stopped after a defined time.

-

The formation of the respective products (aldosterone for CYP11B2 and cortisol for CYP11B1) is measured using a sensitive analytical method like LC-MS.

5. Data Analysis:

-

The rate of product formation is determined for each inhibitor concentration.

-

IC50 values for both CYP11B2 and CYP11B1 are calculated.

-

The selectivity ratio is determined by dividing the IC50 for CYP11B1 by the IC50 for CYP11B2.

Conclusion

This compound is a potent and highly selective inhibitor of aldosterone synthase. The quantitative data presented in this guide highlight its strong engagement with its intended target, CYP11B2, and its favorable selectivity profile, particularly over the closely related CYP11B1 enzyme. The detailed experimental protocols provide a framework for the methodologies used to characterize such inhibitors. The continued clinical development of this compound holds significant promise for the treatment of chronic kidney disease and heart failure, offering a targeted approach to mitigating the detrimental effects of excess aldosterone.[2][3][4][5]

References

- 1. Atractylenolide-I covalently binds to CYP11B2, selectively inhibits aldosterone synthesis, and improves hyperaldosteronism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacodynamic effects of highly selective aldosterone synthase inhibitor this compound in cynomolgus monkeys: Contrasting effects of once versus twice daily dosing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development of a test system for inhibitors of human aldosterone synthase (CYP11B2): screening in fission yeast and evaluation of selectivity in V79 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phase 1 studies of the safety, tolerability, pharmacokinetics, and pharmacodynamics of BI 690517 (this compound), a novel aldosterone synthase inhibitor, in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pardon Our Interruption [boehringer-ingelheim.com]

- 6. researchgate.net [researchgate.net]

- 7. cusabio.com [cusabio.com]

In Vitro Characterization of BI 690517: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

BI 690517, also known as vicadrostat, is a novel and potent small molecule inhibitor targeting aldosterone (B195564) synthase.[1][2][3][4][5] Developed by Boehringer Ingelheim, this compound is under investigation for the treatment of chronic kidney disease (CKD) and other cardio-renal-metabolic conditions. The primary mechanism of action of BI 690517 is the highly selective inhibition of aldosterone synthase, the key enzyme responsible for the final step of aldosterone biosynthesis. Elevated aldosterone levels are associated with organ damage, hypertension, and the progression of heart and kidney diseases. By reducing the production of aldosterone, BI 690517 aims to provide therapeutic benefits in these conditions.

This technical guide provides a summary of the available in vitro characterization of BI 690517, including its mechanism of action, selectivity, and relevant clinical findings that inform its preclinical profile.

Mechanism of Action

BI 690517 exerts its pharmacological effect by directly inhibiting the enzymatic activity of aldosterone synthase (CYP11B2). This enzyme is a cytochrome P450 monooxygenase located in the zona glomerulosa of the adrenal cortex. It catalyzes the conversion of 11-deoxycorticosterone to aldosterone in a multi-step process. By blocking this final, rate-limiting step, BI 690517 effectively and sustainably reduces the levels of circulating aldosterone.

Signaling Pathway

The following diagram illustrates the steroidogenesis pathway and the specific point of inhibition by BI 690517.

Quantitative Data

While detailed in vitro IC50 and Ki values from biochemical and cellular assays are not extensively published in the available literature, the high potency and selectivity of BI 690517 have been described.

Selectivity Profile

A key characteristic of BI 690517 is its high selectivity for aldosterone synthase over other closely related steroidogenic enzymes, particularly cortisol synthase (11β-hydroxylase or CYP11B1). This selectivity is crucial for avoiding off-target effects such as hypocortisolism.

| Target Enzyme | Fold Selectivity | Reference |

| Aldosterone Synthase (CYP11B2) | Baseline | |

| Cortisol Synthase (CYP11B1) | 250-fold higher for Aldosterone Synthase |

Note: Further details on the broader selectivity panel against other enzymes and receptors are not available in the reviewed public domain documents.

Clinical Pharmacodynamics

Phase I and II clinical trial data provide in vivo evidence of the potent and selective inhibition of aldosterone synthase by BI 690517. These studies in human subjects offer insights that are consistent with a potent in vitro profile.

| Parameter | Result | Dose | Study Population | Reference |

| Plasma Aldosterone Exposure (AUC) | Up to -62% reduction | 20 mg | CKD Patients | |

| Plasma Aldosterone Exposure (AUC) with Empagliflozin (B1684318) | Up to -66% reduction | 20 mg | CKD Patients | |

| Morning Cortisol Levels | No significant decrease | All tested doses | CKD Patients | |

| Plasma Aldosterone Concentrations | Marked decrease 1-2h post-administration | Dose-dependent | Healthy Male Volunteers |

Experimental Protocols

Detailed in vitro experimental protocols for the characterization of BI 690517 are proprietary to the manufacturer. However, based on standard pharmacological practices for characterizing enzyme inhibitors, the following represents a generalized workflow that would likely be employed.

Aldosterone Synthase Inhibition Assay (Biochemical)

This type of assay would directly measure the ability of BI 690517 to inhibit the enzymatic activity of aldosterone synthase.

Cellular Aldosterone Secretion Assay

A cellular assay would be used to determine the potency of BI 690517 in a more physiologically relevant context.

References

- 1. Pardon Our Interruption [boehringer-ingelheim.com]

- 2. Boehringer Ingelheim achieves major milestone in chronic kidney disease: aldosterone synthase inhibitor on top of empagliflozin delivers promising results in Phase II trial [prnewswire.com]

- 3. academic.oup.com [academic.oup.com]

- 4. BI 690517 ,an aldosterone synthase inhibitor on top of empagliflozin, showed a significant reduction of albuminuria,a marker of kidney damage in Phase II trial - Medthority [medthority.com]

- 5. Boehringer Ingelheim achieves major milestone in chronic kidney disease: aldosterone synthase inhibitor on top of empagliflozin delivers promising results in Phase II trial | Business Wire [via.tt.se]

The Pharmacodynamics of Aldosterone Synthase Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aldosterone (B195564), a mineralocorticoid hormone, plays a critical role in regulating blood pressure and electrolyte balance.[1][2] However, excessive aldosterone production is implicated in the pathophysiology of various cardiovascular and renal diseases, including hypertension, heart failure, and chronic kidney disease.[2][3][4][5] Aldosterone synthase (encoded by the CYP11B2 gene) is the key enzyme responsible for the final step in aldosterone biosynthesis.[6][7] Consequently, inhibiting this enzyme presents a targeted therapeutic strategy to mitigate the detrimental effects of aldosterone excess.[3][8] This guide provides an in-depth overview of the pharmacodynamics of aldosterone synthase inhibitors (ASIs), focusing on their mechanism of action, effects on the renin-angiotensin-aldosterone system (RAAS), and key experimental methodologies.

Mechanism of Action

Aldosterone synthase inhibitors directly block the activity of CYP11B2, the enzyme that catalyzes the conversion of 11-deoxycorticosterone to aldosterone.[1][7] This inhibition leads to a reduction in circulating aldosterone levels, thereby preventing its downstream effects.[1][7][9] A significant challenge in the development of ASIs has been achieving high selectivity for aldosterone synthase (CYP11B2) over the structurally similar 11β-hydroxylase (CYP11B1), which is essential for cortisol synthesis.[5][10][11] The two enzymes share 93-95% sequence homology, making selective inhibition difficult.[1][7][11] Lack of selectivity can lead to off-target inhibition of cortisol production, potentially causing adrenal insufficiency.[5][10]

The inhibition of aldosterone synthesis disrupts the normal feedback loop of the Renin-Angiotensin-Aldosterone System (RAAS), leading to a compensatory increase in plasma renin activity.[5][10][12]

Pharmacodynamic Effects

The primary pharmacodynamic effect of ASIs is the reduction of plasma and urinary aldosterone concentrations.[12][13] This leads to a cascade of physiological changes, including decreased sodium and water retention, and a reduction in blood pressure.[1][3]

Hormonal and Electrolyte Changes

-

Aldosterone: Dose-dependent reductions in both plasma and urinary aldosterone levels are the hallmark of ASI activity.[7][12][14]

-

Renin: As a compensatory response to lower aldosterone and blood pressure, plasma renin activity increases.[5][10][12]

-

Cortisol: The effect on cortisol is a key indicator of an ASI's selectivity. Highly selective inhibitors have minimal to no effect on cortisol production, even under ACTH stimulation.[3][11][13] Less selective inhibitors, such as osilodrostat (B612234) (LCI699), can suppress cortisol synthesis.[3][10][13]

-

Precursors: Inhibition of CYP11B2 can lead to an accumulation of aldosterone precursors, such as 11-deoxycorticosterone (DOC).[10][11][15]

-

Potassium: ASIs can cause a mild increase in serum potassium levels due to the reduction in aldosterone-mediated potassium excretion in the kidneys.[3][4][10]

Quantitative Pharmacodynamic Data of Select Aldosterone Synthase Inhibitors

| Inhibitor | Target | IC50 / Ki | Selectivity (CYP11B1/CYP11B2) | Clinical Effects | Reference(s) |

| Baxdrostat | CYP11B2 | - | High | Reduces systolic BP by ~11.0 mmHg in treatment-resistant hypertension. No significant effect on cortisol. | [3][16][17] |

| Lorundrostat | CYP11B2 | - | High | Reduces systolic BP by ~9.6 mmHg in uncontrolled hypertension. | [3][16][17] |

| Osilodrostat (LCI699) | CYP11B1/CYP11B2 | Ki = 1.4 nmol/L (human CYP11B2) | ~10:1 | Reduces aldosterone and cortisol. Used in the treatment of Cushing's disease. | [10][14][18][19][20] |

| Fadrozole | CYP11B2/CYP11B1/Aromatase | - | Poor (~6:1) | Reduces aldosterone but also significantly inhibits cortisol synthesis. Primarily used in preclinical studies. | [5][7][10][21] |

| BI 690517 (Vicadrostat) | CYP11B2 | - | High | Reduces urine-albumin-creatinine ratio in chronic kidney disease. Limited effect on cortisol. | [3][13] |

| RO6836191 | CYP11B2 | Ki = 13 nmol/L | >100:1 | Potent suppression of aldosterone with no effect on cortisol production in early studies. | [11][22] |

| SE-6440 | CYP11B2 | - | >200:1 | Dose-dependent suppression of aldosterone production in non-human primates without affecting cortisol. | [23] |

Key Experimental Protocols

Assessing the pharmacodynamics of aldosterone synthase inhibitors involves a combination of in vitro and in vivo studies to determine their potency, selectivity, and physiological effects.

In Vitro Assays

1. Enzyme Inhibition Assay:

-

Objective: To determine the inhibitory potency (IC50) of a compound against aldosterone synthase (CYP11B2) and 11β-hydroxylase (CYP11B1) to assess selectivity.

-

Methodology:

-

Utilize recombinant human CYP11B2 and CYP11B1 enzymes.

-

Incubate the enzymes with their respective substrates (e.g., 11-deoxycorticosterone for CYP11B2) and varying concentrations of the inhibitor.

-

Measure the production of the product (aldosterone or corticosterone) using methods like LC-MS/MS.

-

Calculate the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

-

The selectivity ratio is determined by dividing the IC50 for CYP11B1 by the IC50 for CYP11B2.

-

2. Cellular Assays:

-

Objective: To evaluate the inhibitor's activity in a cellular context.

-

Methodology:

-

Use a human adrenocortical carcinoma cell line (e.g., NCI-H295R) that expresses the enzymes for steroidogenesis.

-

Stimulate the cells with an agent like angiotensin II or forskolin (B1673556) to induce aldosterone production.

-

Treat the cells with different concentrations of the ASI.

-

Quantify the levels of aldosterone and other steroids in the cell culture medium using LC-MS/MS.[24]

-

In Vivo Models

1. Animal Models of Hypertension and Aldosteronism:

-

Objective: To assess the in vivo efficacy of ASIs on blood pressure and hormonal parameters.

-

Models:

-

Spontaneously Hypertensive Rats (SHR): A common model for essential hypertension.[12][25]

-

Double-Transgenic Rats (dTG): Overexpressing human renin and angiotensinogen, leading to severe hypertension and end-organ damage.[14]

-

Angiotensin II or ACTH-infused models: To stimulate aldosterone production in rats or non-human primates.[14][23]

-

-

Methodology:

-

Administer the ASI orally or via infusion to the animal model.

-

Monitor blood pressure continuously using telemetry.

-

Collect blood and urine samples at various time points to measure aldosterone, renin, corticosterone/cortisol, and electrolytes.

-

Assess for potential off-target effects and toxicity.

-

2. ACTH Stimulation Test:

-

Objective: To evaluate the selectivity of the ASI in vivo by challenging the adrenal gland's capacity to produce cortisol.

-

Methodology:

-

Administer the ASI to the study subjects (animal or human).

-

Administer a dose of synthetic ACTH (cosyntropin).

-

Measure plasma cortisol and aldosterone levels at baseline and at specific time points after ACTH administration.

-

A selective ASI should block the rise in aldosterone without significantly blunting the cortisol response.[10][11][14]

-

Downstream Signaling and Physiological Consequences

Aldosterone exerts its effects primarily through the mineralocorticoid receptor (MR), a nuclear hormone receptor. The inhibition of aldosterone synthesis by ASIs prevents the activation of this pathway.

-

Genomic Effects: Upon binding aldosterone, the MR translocates to the nucleus and regulates the transcription of various genes, notably the epithelial sodium channel (ENaC) in the kidneys. This leads to increased sodium reabsorption and potassium excretion.[26] ASIs prevent this genomic signaling cascade.

-

Nongenomic Effects: Aldosterone can also mediate rapid, nongenomic effects that contribute to vascular inflammation, oxidative stress, and fibrosis.[7][8] By lowering circulating aldosterone, ASIs can mitigate these detrimental actions as well.[9]

References

- 1. youtube.com [youtube.com]

- 2. Aldosterone synthase inhibitors for cardiovascular diseases: A comprehensive review of preclinical, clinical and in silico data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Blood Pressure-Lowering Effects of Aldosterone Synthase Inhibitors-A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. journals.physiology.org [journals.physiology.org]

- 6. The discovery of potent inhibitors of aldosterone synthase that exhibit selectivity over 11-Beta-hydroxylase - OAK Open Access Archive [oak.novartis.com]

- 7. The Emerging Role of Aldosterone Synthase Inhibitors in Overcoming Renin–Angiotensin–Aldosterone System Therapy Limitations: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Aldosterone synthase inhibitors: pharmacological and clinical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Aldosterone Synthase Inhibitors: New Hope in Cardiovascular Therapy [cfrjournal.com]

- 10. Aldosterone synthase inhibitors in hypertension: current status and future possibilities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Preclinical and Early Clinical Profile of a Highly Selective and Potent Oral Inhibitor of Aldosterone Synthase (CYP11B2) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Investigation of aldosterone-synthase inhibition in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Blood Pressure–Lowering Effects of Aldosterone Synthase Inhibitors—A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Aldosterone synthase inhibition: cardiorenal protection in animal disease models and translation of hormonal effects to human subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Aldosterone synthase inhibition for the treatment of hypertension and the derived mechanistic requirements for a new therapeutic strategy | Semantic Scholar [semanticscholar.org]

- 16. Aldosterone Synthase Inhibitors for Treatment of Hypertension and Chronic Kidney Disease | ClinicSearch [clinicsearchonline.org]

- 17. researchgate.net [researchgate.net]

- 18. Osilodrostat | C13H10FN3 | CID 44139752 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. go.drugbank.com [go.drugbank.com]

- 20. osilodrostat | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 21. Aldosterone Synthase Inhibitors and the Treatment of Essential Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Preclinical and Early Clinical Profile of a Highly Selective and Potent Oral Inhibitor of Aldosterone Synthase (CYP11B2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. OR09-6 Selective and Durable Suppression of Aldosterone Production in Non-Human Primates by a Novel Aldosterone Synthase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Development of a high-throughput assay for aldosterone synthase inhibitors using high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. ovid.com [ovid.com]

Vicadrostat: A Deep Dive into its Impact on Cellular Pathways

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Vicadrostat (BI 690517) is a novel, non-steroidal, and highly selective inhibitor of aldosterone (B195564) synthase (cytochrome P450 11B2 or CYP11B2).[1][2] It is currently under investigation as a promising therapeutic agent for chronic kidney disease (CKD) and heart failure.[1][3][4] By directly targeting the final and rate-limiting step in aldosterone synthesis, this compound offers a distinct mechanism of action compared to traditional mineralocorticoid receptor (MR) antagonists.[5][6] This technical guide provides a comprehensive overview of the cellular pathways affected by this compound, supported by quantitative data from preclinical and clinical studies, detailed experimental methodologies, and visualizations of key signaling cascades and workflows.

Core Mechanism of Action: Aldosterone Synthase Inhibition

This compound's primary mode of action is the potent and selective inhibition of aldosterone synthase, the enzyme responsible for the conversion of 11-deoxycorticosterone to aldosterone.[7] This targeted inhibition leads to a significant reduction in circulating aldosterone levels, thereby mitigating the deleterious effects of aldosterone excess in cardiovascular and renal tissues.[4][8]

Quantitative Inhibition Data

The inhibitory potency of this compound against human aldosterone synthase has been determined in vitro.

| Compound | Target | IC50 | Selectivity vs. Cortisol Synthase (CYP11B1) |

| This compound | Human Aldosterone Synthase (CYP11B2) | 19 nM[7] | 250-fold[7] |

This high selectivity for aldosterone synthase over the structurally similar cortisol synthase (CYP11B1) is a key feature of this compound, minimizing the risk of off-target effects on cortisol production.[7]

Cellular Pathways Affected by this compound

The reduction in aldosterone levels initiated by this compound triggers a cascade of downstream effects on various cellular pathways implicated in the pathophysiology of chronic kidney disease and heart failure.

The Renin-Angiotensin-Aldosterone System (RAAS) Pathway

This compound directly modulates the final step of the RAAS pathway. By inhibiting aldosterone synthase, it prevents the production of aldosterone, a key hormone that promotes sodium and water retention, potassium excretion, and increases in blood pressure.

Immunomodulatory and Fibrotic Pathways

Recent clinical evidence suggests that this compound, particularly in combination with the SGLT2 inhibitor empagliflozin (B1684318), modulates cellular pathways involved in inflammation and fibrosis. A phase II clinical trial (NCT05182840) analyzing urinary extracellular vesicle (uEV) microRNAs (miRNAs) from patients with chronic kidney disease revealed significant alterations in miRNAs associated with these pathological processes.[9]

-

miR-192-5p and miR-194-5p: The levels of these pro-fibrotic miRNAs were decreased with the combination treatment of this compound and empagliflozin.[9]

-

miR-142-5p: Changes in this miRNA correlated with reductions in the urine albumin-to-creatinine ratio (UACR) in patients treated with this compound alone.[9]

These findings suggest that this compound may exert its therapeutic effects in part by downregulating pro-fibrotic signaling at a post-transcriptional level.

Potential Effects on Downstream Signaling Cascades

While direct studies on this compound's impact on specific downstream signaling cascades are emerging, the inhibition of aldosterone synthesis is expected to influence pathways known to be regulated by aldosterone. These include:

-

Transforming Growth Factor-β (TGF-β) Signaling: Aldosterone is a known activator of the TGF-β pathway, a central mediator of fibrosis. By reducing aldosterone levels, this compound is hypothesized to attenuate TGF-β signaling, leading to decreased expression of profibrotic genes such as collagen and fibronectin.

-

Mitogen-Activated Protein Kinase (MAPK) Signaling: Aldosterone can activate MAPK signaling pathways (e.g., ERK, JNK, p38), which are involved in cellular inflammation, hypertrophy, and apoptosis.[10] Inhibition of aldosterone synthesis by this compound may therefore lead to the downregulation of these pro-inflammatory and pro-apoptotic signals.

-

Endothelial Nitric Oxide Synthase (eNOS) Activity: Aldosterone has been shown to decrease the bioavailability of nitric oxide (NO) by reducing eNOS expression and activity, leading to endothelial dysfunction. By lowering aldosterone levels, this compound may help restore eNOS function and improve endothelial health.

Quantitative Data from Clinical Trials

The efficacy and safety of this compound have been evaluated in Phase I and Phase II clinical trials.

Phase I Studies

Phase I trials in healthy male volunteers demonstrated that this compound was well-tolerated and resulted in a dose-dependent inhibition of aldosterone synthesis.[11] Plasma aldosterone concentrations decreased markedly within 1-2 hours of administration.[11]

Phase II Study (NCT05182840)

This study evaluated the efficacy and safety of different doses of this compound, with or without empagliflozin, in patients with chronic kidney disease.[12]

Table 1: Effect of this compound on Urine Albumin-to-Creatinine Ratio (UACR) [12]

| Treatment Group | Placebo-Adjusted Percent Change from Baseline in UACR |

| This compound 10 mg (BMI <30 kg/m ²) | -37.5% |

| This compound 10 mg (BMI ≥30 kg/m ²) | -39.1% |

Table 2: Effect of this compound on Systolic Blood Pressure (SBP) [12]

| Treatment Group | Placebo-Adjusted Difference in SBP (mmHg) |

| This compound 10 mg (BMI ≥30 kg/m ²) | -10.59 |

| This compound 10 mg (BMI <30 kg/m ²) | -6.98 |

Experimental Protocols

Aldosterone Synthase Inhibition Assay (IC50 Determination)

A common method for determining the in vitro IC50 of an aldosterone synthase inhibitor involves the following general steps:

-

Enzyme Source: Utilize a recombinant human CYP11B2 enzyme preparation.

-

Substrate: Use a suitable substrate for the enzyme, such as 11-deoxycorticosterone.

-

Incubation: Incubate the enzyme, substrate, and varying concentrations of the inhibitor (e.g., this compound) in an appropriate buffer system.

-

Reaction Termination: Stop the enzymatic reaction after a defined period.

-

Product Quantification: Measure the amount of aldosterone produced using a sensitive analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

-

Data Analysis: Plot the percentage of inhibition against the inhibitor concentration and fit the data to a suitable dose-response curve to calculate the IC50 value.

Clinical Trial Protocol for NCT05182840

This Phase II, randomized, double-blind, placebo-controlled trial had the following key design elements:

-

Participants: Adults with chronic kidney disease (with or without type 2 diabetes) on a stable dose of an ACE inhibitor or ARB.

-

Run-in Phase: An 8-week run-in period where patients received either empagliflozin 10 mg or a matching placebo.

-

Randomization: Patients were then randomized to receive one of three doses of this compound (3 mg, 10 mg, or 20 mg) or placebo once daily for 14 weeks.

-

Primary Endpoint: Change from baseline in the urine albumin-to-creatinine ratio (UACR).

-

UACR Measurement: UACR was typically measured in a first-morning void urine sample. The albumin concentration is divided by the creatinine (B1669602) concentration to correct for variations in urine dilution.[13][14]

Urinary Extracellular Vesicle (uEV) microRNA Sequencing

The general workflow for analyzing miRNAs from urinary extracellular vesicles involves:

-

Urine Collection and Processing: Collect urine samples and process them to isolate extracellular vesicles, often through methods like ultracentrifugation or size-exclusion chromatography.

-

RNA Extraction: Extract total RNA, including small RNAs, from the isolated uEVs.

-

Library Preparation: Prepare a small RNA library for sequencing. This typically involves ligating adapters to the 3' and 5' ends of the small RNAs, followed by reverse transcription and PCR amplification.

-

Sequencing: Sequence the prepared library using a next-generation sequencing platform.

-

Data Analysis: Process the raw sequencing data to identify and quantify the expression levels of different miRNAs. This includes steps like adapter trimming, read alignment, and differential expression analysis.

Conclusion

This compound represents a targeted therapeutic approach for diseases driven by aldosterone excess. Its high selectivity for aldosterone synthase translates into a potent reduction of aldosterone levels with a favorable safety profile. Emerging clinical data and molecular studies are beginning to elucidate the downstream cellular pathways affected by this compound, highlighting its potential to modulate key processes involved in inflammation and fibrosis in the kidney and heart. Further research, including large-scale clinical trials and in-depth proteomic and transcriptomic studies, will continue to refine our understanding of this compound's mechanism of action and its full therapeutic potential in cardiorenal medicine.

References

- 1. trial.medpath.com [trial.medpath.com]

- 2. Pardon Our Interruption [boehringer-ingelheim.com]

- 3. trial.medpath.com [trial.medpath.com]

- 4. clinicaltrials.eu [clinicaltrials.eu]

- 5. The Emerging Role of Aldosterone Synthase Inhibitors in Overcoming Renin–Angiotensin–Aldosterone System Therapy Limitations: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Aldosterone synthase inhibitors in hypertension: current status and future possibilities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacodynamic effects of highly selective aldosterone synthase inhibitor this compound in cynomolgus monkeys: Contrasting effects of once versus twice daily dosing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Phase 1 studies of the safety, tolerability, pharmacokinetics, and pharmacodynamics of BI 690517 (this compound), a novel aldosterone synthase inhibitor, in healthy male volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Urine Extracellular Vesicle miRNA Changes Induced by this compound with/Without Empagliflozin in Patients with Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Aldosterone-induced brain MAPK signaling and sympathetic excitation are angiotensin II type-1 receptor dependent - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Phase 1 studies of the safety, tolerability, pharmacokinetics, and pharmacodynamics of BI 690517 (this compound), a novel aldosterone synthase inhibitor, in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. discovery.researcher.life [discovery.researcher.life]

- 13. Determining the Optimal Protocol for Measuring an Albuminuria Class Transition in Clinical Trials in Diabetic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Urine Albumin-to-Creatinine Ratio: Assessment of Its Performance in the Renal Transplant Recipient Population - PMC [pmc.ncbi.nlm.nih.gov]

BI 690517: A Novel Aldosterone Synthase Inhibitor for Cardiorenal Pathophysiology

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

BI 690517, also known as vicadrostat, is a novel, potent, and highly selective aldosterone (B195564) synthase inhibitor currently under investigation for its therapeutic potential in cardiorenal diseases. By directly inhibiting the final step in aldosterone synthesis, BI 690517 offers a targeted approach to mitigating the deleterious effects of aldosterone excess, a key driver in the pathophysiology of chronic kidney disease (CKD) and heart failure. This technical guide provides a comprehensive overview of BI 690517, summarizing its mechanism of action, key clinical trial data, and its emerging role in the management of cardiorenal syndromes.

Introduction: The Role of Aldosterone in Cardiorenal Disease

The renin-angiotensin-aldosterone system (RAAS) is a critical regulator of blood pressure, fluid, and electrolyte balance.[1] However, pathological activation of this system, leading to excessive aldosterone production, is a well-established contributor to the progression of cardiovascular and renal diseases.[2][3] Aldosterone promotes sodium and water retention, potassium excretion, inflammation, fibrosis, and endothelial dysfunction, all of which contribute to organ damage in the heart and kidneys.[4]

While mineralocorticoid receptor antagonists (MRAs) have demonstrated clinical benefits, they are associated with a risk of hyperkalemia and do not completely block all detrimental effects of aldosterone. Aldosterone synthase inhibitors, such as BI 690517, represent a promising therapeutic alternative by directly targeting the production of aldosterone.[5]

Mechanism of Action: Selective Aldosterone Synthase Inhibition

BI 690517 is a highly selective inhibitor of aldosterone synthase (CYP11B2), the enzyme responsible for the conversion of 11-deoxycorticosterone to aldosterone. This targeted inhibition leads to a significant reduction in plasma and urine aldosterone concentrations.

Signaling Pathway: The Renin-Angiotensin-Aldosterone System (RAAS) and the Action of BI 690517

The following diagram illustrates the RAAS cascade and the specific point of intervention for BI 690517.

Caption: The Renin-Angiotensin-Aldosterone System and the inhibitory action of BI 690517.

Clinical Development and Efficacy

The primary evidence for the efficacy of BI 690517 in cardiorenal pathophysiology comes from a Phase II clinical trial (NCT05182840). This study evaluated the safety and efficacy of BI 690517 in patients with chronic kidney disease, with and without type 2 diabetes, who were already receiving standard of care, including an angiotensin-converting enzyme inhibitor (ACEi) or an angiotensin receptor blocker (ARB).

Experimental Protocol: Phase II Trial (NCT05182840)

-

Study Design: A multinational, randomized, double-blind, placebo-controlled, parallel-group trial.

-

Participant Population: Adults with CKD, with an estimated glomerular filtration rate (eGFR) of ≥30 to <90 mL/min/1.73 m² and a urine albumin-to-creatinine ratio (UACR) of ≥200 to <5000 mg/g, and a serum potassium of ≤4.8 mmol/L.

-

Run-in Period: An 8-week run-in period where participants were randomized (1:1) to receive either empagliflozin (B1684318) 10 mg or a matching placebo.

-

Treatment Period: Following the run-in, participants were re-randomized (1:1:1:1) to receive one of three doses of BI 690517 (3 mg, 10 mg, or 20 mg) or a placebo once daily for 14 weeks, in addition to their assigned background therapy from the run-in period.

-

Primary Endpoint: The percentage change in UACR from baseline to the end of the 14-week treatment period.

-

Secondary Endpoints: Included the proportion of patients with a ≥15% and ≥30% decrease in UACR at week 14, as well as changes in eGFR and serum potassium.

Experimental Workflow: Phase II Trial (NCT05182840)

Caption: Workflow of the Phase II clinical trial for BI 690517 (NCT05182840).

Quantitative Data Presentation

The Phase II trial demonstrated a dose-dependent reduction in albuminuria with BI 690517.

Table 1: Percentage Change in UACR from Baseline at Week 14 (BI 690517 Monotherapy)

| Treatment Group | Placebo-Corrected Change in UACR (%) | 95% Confidence Interval |

| BI 690517 3 mg | -20.3 | -38.6, 3.4 |

| BI 690517 10 mg | -37.4 | -52.2, -18.2 |

| BI 690517 20 mg | -34.9 | -50.7, -14.0 |

Data sourced from Boehringer Ingelheim press release, November 2023.

Table 2: Percentage Change in UACR from Baseline at Week 14 (BI 690517 in Combination with Empagliflozin)

| Treatment Group | Placebo-Corrected Change in UACR (%) | 95% Confidence Interval |

| BI 690517 3 mg + Empagliflozin | -9.4 | -27.1, 12.7 |

| BI 690517 10 mg + Empagliflozin | -39.5 | -51.8, -24.0 |

| BI 690517 20 mg + Empagliflozin | -33.2 | -46.5, -16.8 |

Data sourced from Boehringer Ingelheim press release, November 2023.

A key secondary endpoint, a clinically meaningful reduction in UACR of ≥30%, was achieved by up to 70% of patients treated with BI 690517 on top of empagliflozin.

Safety and Tolerability

In the Phase II trial, BI 690517 was generally well-tolerated with no unexpected safety signals. As expected with aldosterone synthase inhibition, a dose-dependent increase in serum potassium levels was observed. However, the co-administration of empagliflozin appeared to mitigate the risk of hyperkalemia. Most episodes of hyperkalemia did not require medical intervention or discontinuation of the study drug.

Future Directions and Broader Cardiorenal Implications

The promising results from the Phase II trial have led to the initiation of a large-scale Phase III trial, EASi-KIDNEY (NCT06531824), which will further evaluate the long-term efficacy and safety of BI 690517 in a broader population of patients with CKD.

Furthermore, the therapeutic potential of BI 690517 is being explored beyond CKD. The EASi-HF™ Phase III clinical trial is investigating the efficacy and safety of this compound in combination with empagliflozin in patients with heart failure. This highlights the potential for BI 690517 to address the interconnected nature of cardiovascular and renal diseases.

Conclusion

BI 690517 represents a significant advancement in the targeted therapy for cardiorenal diseases. Its selective inhibition of aldosterone synthase offers a direct mechanism to counteract the harmful effects of aldosterone excess. The robust data from the Phase II clinical trial demonstrating a significant reduction in albuminuria, a key marker of kidney damage, underscores its potential as a valuable addition to the therapeutic armamentarium for chronic kidney disease. Ongoing Phase III trials in both CKD and heart failure will further elucidate the role of BI 690517 in improving outcomes for patients with these complex and interconnected conditions. The development of this novel agent holds the promise of addressing a critical unmet medical need in the management of cardiorenal pathophysiology.

References

- 1. karger.com [karger.com]

- 2. Boehringer Ingelheim achieves major milestone in chronic kidney disease: aldosterone synthase inhibitor on top of empagliflozin delivers promising results in Phase II trial [prnewswire.com]

- 3. Aldosterone synthase inhibitor shows promise in CKD trial: Boehringer Ingelheim [medicaldialogues.in]

- 4. Aldosterone Synthase Inhibitor BI 690517: Specificity for Mineralocorticoid Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Vicadrostat in Phase II Clinical Trials: Application Notes and Protocols for Researchers

For researchers, scientists, and drug development professionals, this document provides a detailed overview of the dosages, experimental protocols, and mechanisms of action of Vicadrostat (BI 690517) as investigated in Phase II clinical trials. This information is intended to serve as a valuable resource for those involved in the research and development of novel therapeutics for cardio-renal diseases.

This compound is a novel, potent, and highly selective aldosterone (B195564) synthase inhibitor. By blocking the final step in aldosterone synthesis, it aims to mitigate the detrimental effects of excessive aldosterone, a key driver in the pathophysiology of chronic kidney disease (CKD) and heart failure.[1][2]

Quantitative Data Summary

The following table summarizes the known dosages of this compound administered in a significant Phase II clinical trial for Chronic Kidney Disease (CKD).

| Clinical Trial Identifier | Indication | This compound Dosage Arms | Combination Therapy |

| NCT05182840 | Chronic Kidney Disease | 3 mg, once daily | With or without Empagliflozin (B1684318) 10 mg |

| 10 mg, once daily | With or without Empagliflozin 10 mg | ||

| 20 mg, once daily | With or without Empagliflozin 10 mg |

Note: Specific dosage information for Phase II clinical trials of this compound in heart failure is not publicly available at this time. Phase III trials are underway to evaluate its efficacy and safety in this patient population, often in combination with other heart failure therapies.

Signaling Pathway of this compound

This compound's mechanism of action is centered on the inhibition of aldosterone synthase (CYP11B2), the key enzyme responsible for the conversion of 11-deoxycorticosterone to aldosterone in the adrenal cortex. By selectively blocking this enzyme, this compound reduces circulating levels of aldosterone, thereby mitigating its downstream pathological effects on the kidneys and cardiovascular system.

Experimental Protocols

The following is a detailed methodology for a key Phase II clinical trial (NCT05182840) investigating this compound in patients with Chronic Kidney Disease.[2][3][4]

Objective: To assess the efficacy, safety, and dose-response of multiple oral doses of this compound, alone or in combination with the SGLT2 inhibitor empagliflozin, in patients with CKD.[2][5]

Study Design: A multinational, randomized, double-blind, placebo-controlled, parallel-group Phase II trial.[3][5]

Patient Population:

-

Inclusion Criteria:

-

Adults (≥18 years) with CKD.[5]

-

Estimated glomerular filtration rate (eGFR) between 30 and <90 mL/min/1.73 m².[5]

-

Urine albumin-to-creatinine ratio (UACR) between 200 and <5000 mg/g.[5]

-

Serum potassium level ≤4.8 mmol/L.

-

Stable treatment with a maximum tolerated dose of an angiotensin-converting enzyme (ACE) inhibitor or an angiotensin receptor blocker (ARB).[2]

-

-

Exclusion Criteria:

-

History of type 1 diabetes.

-

Recent use of an SGLT2 inhibitor or a mineralocorticoid receptor antagonist (MRA).

-

Treatment Regimen: The study consisted of two randomization phases:[2][3]

-

Run-in Period (8 weeks): 714 participants were randomized (1:1) to receive either empagliflozin 10 mg or a matching placebo once daily.[2]

-

Treatment Period (14 weeks): 586 participants from the run-in period were then re-randomized (1:1:1:1) to one of the following groups, in addition to their assigned run-in treatment:[2][4]

-

This compound 3 mg once daily

-

This compound 10 mg once daily

-

This compound 20 mg once daily

-

Matching placebo once daily

-

Primary Endpoint:

-

Percentage change in UACR from baseline (at the second randomization) to the end of the 14-week treatment period.[4]

Secondary Endpoints:

-

Proportion of patients with a ≥30% reduction in UACR.[2]

-

Change from baseline in eGFR.

-

Change from baseline in serum potassium levels.

Safety Assessments:

-

Monitoring of adverse events, with a special focus on hyperkalemia and adrenal insufficiency.[5]

Experimental Workflow

The workflow for the NCT05182840 Phase II clinical trial is depicted in the following diagram.

References

- 1. ClinicalTrials.gov [clinicaltrials.gov]

- 2. Pardon Our Interruption [boehringer-ingelheim.com]

- 3. karger.com [karger.com]

- 4. firstwordpharma.com [firstwordpharma.com]

- 5. Efficacy and safety of aldosterone synthase inhibition with and without empagliflozin for chronic kidney disease: a randomised, controlled, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for BI 690517 Administration in Animal Models of Chronic Kidney Disease (CKD)

For Researchers, Scientists, and Drug Development Professionals

Introduction

BI 690517, also known as Vicadrostat, is a novel, potent, and highly selective inhibitor of aldosterone (B195564) synthase.[1][2][3][4] By targeting the final step in aldosterone synthesis, BI 690517 effectively reduces aldosterone levels, a key mediator in the pathophysiology of chronic kidney disease (CKD).[5] Elevated aldosterone is known to promote inflammation, fibrosis, and end-organ damage in the kidneys. Preclinical and clinical evidence suggests that inhibition of aldosterone synthase by BI 690517 can mitigate kidney damage, as indicated by a significant reduction in albuminuria.

These application notes provide a comprehensive overview of the administration of BI 690517 in preclinical animal models of CKD, including detailed experimental protocols and a summary of expected quantitative outcomes based on the mechanism of action and available clinical data.

Signaling Pathway of BI 690517 in CKD

BI 690517 acts by selectively inhibiting aldosterone synthase, the enzyme responsible for the conversion of 11-deoxycorticosterone to aldosterone. This targeted inhibition leads to a decrease in circulating aldosterone levels. The reduction in aldosterone mitigates its downstream pathological effects in the kidney, which include the promotion of inflammation, fibrosis, and sodium and water retention. The anticipated outcome is a reduction in kidney damage and a slowing of CKD progression.

Caption: Mechanism of action of BI 690517 in the RAAS pathway.

Experimental Protocols

The following are generalized protocols for the administration of BI 690517 in common animal models of CKD. Researchers should optimize these protocols based on their specific experimental design and institutional guidelines.

Unilateral Ureteral Obstruction (UUO) Model

The UUO model is a well-established method for inducing renal fibrosis.

-

Animal Model: Male C57BL/6 mice, 8-10 weeks old.

-

Surgical Procedure:

-

Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane).

-

Make a midline abdominal incision to expose the left kidney and ureter.

-

Ligate the left ureter at two points using 4-0 silk suture.

-

Close the abdominal incision in layers.

-

Administer post-operative analgesics as required.

-

-

BI 690517 Administration:

-

Dosing: Based on clinical trial data and typical preclinical studies, a starting dose range of 3-30 mg/kg/day is recommended. Dose-response studies should be conducted to determine the optimal dose.

-

Route of Administration: Oral gavage is the preferred route to mimic clinical administration.

-

Vehicle: A suitable vehicle such as 0.5% carboxymethylcellulose (CMC) in water.

-

Treatment Duration: 7-14 days, starting on the day of or the day after UUO surgery.

-

-

Endpoint Analysis:

-

Histology: Harvest the obstructed kidney and stain with Masson's trichrome or Picrosirius red to assess collagen deposition and fibrosis.

-

Immunohistochemistry/Immunofluorescence: Stain for fibrotic markers such as alpha-smooth muscle actin (α-SMA) and fibronectin.

-

Gene Expression Analysis (RT-qPCR): Analyze the expression of profibrotic genes (e.g., Tgfb1, Col1a1, Acta2) in kidney tissue.

-

Protein Analysis (Western Blot): Quantify the protein levels of fibrotic markers.

-

Adenine-Induced CKD Model

This model induces chronic tubulointerstitial nephritis and fibrosis.

-

Animal Model: Male Sprague-Dawley rats, 8-10 weeks old.

-

Induction of CKD:

-

Administer adenine (B156593) in the diet (0.75% w/w) or via oral gavage (200 mg/kg/day) for 2-4 weeks.

-

Monitor animal health and body weight regularly.

-

-

BI 690517 Administration:

-

Dosing: A starting dose range of 3-30 mg/kg/day is suggested.

-

Route of Administration: Oral gavage.

-

Vehicle: 0.5% CMC in water.

-

Treatment Duration: Co-administration with adenine or initiated after the establishment of CKD for a period of 2-4 weeks.

-

-

Endpoint Analysis:

-

Kidney Function: Measure serum creatinine (B1669602) and blood urea (B33335) nitrogen (BUN) at baseline and at the end of the study.

-

Urine Analysis: Measure 24-hour urinary albumin excretion.

-

Histology: Assess tubulointerstitial fibrosis and inflammation in kidney sections.

-

Biomarker Analysis: Analyze markers of kidney injury (e.g., KIM-1, NGAL) in urine or kidney tissue.

-

5/6 Nephrectomy (5/6 Nx) Model

This surgical model mimics the progressive nature of CKD.

-

Animal Model: Male Sprague-Dawley rats, 10-12 weeks old.

-

Surgical Procedure:

-

Perform a two-step surgery. In the first step, remove two-thirds of the left kidney.

-

One week later, perform a right total nephrectomy.

-

-

BI 690517 Administration:

-

Dosing: A starting dose range of 3-30 mg/kg/day.

-

Route of Administration: Oral gavage.

-

Vehicle: 0.5% CMC in water.

-

Treatment Duration: 4-8 weeks, starting one week after the second surgery.

-

-

Endpoint Analysis:

-

Blood Pressure: Monitor systolic blood pressure using the tail-cuff method.

-

Kidney Function: Serial measurements of serum creatinine, BUN, and urinary albumin excretion.

-

Histology: Evaluate glomerulosclerosis and tubulointerstitial fibrosis.

-

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating BI 690517 in a preclinical CKD model.

Caption: General experimental workflow for preclinical studies of BI 690517.

Quantitative Data Summary

While specific quantitative data from animal models of CKD for BI 690517 are not extensively published, the following table summarizes the expected outcomes based on its mechanism of action and clinical trial results.

| Parameter | Animal Model | Expected Outcome with BI 690517 |

| Kidney Function | ||

| Serum Creatinine | Adenine, 5/6 Nx | ↓ (or stabilization) |

| Blood Urea Nitrogen (BUN) | Adenine, 5/6 Nx | ↓ (or stabilization) |

| Urine Albumin-to-Creatinine Ratio (UACR) | All models | ↓ (Significant reduction) |

| Renal Fibrosis | ||

| Collagen Deposition (Histology) | UUO, Adenine, 5/6 Nx | ↓ |

| α-SMA Expression | UUO, Adenine | ↓ |

| Fibronectin Expression | UUO, Adenine | ↓ |

| Tgfb1, Col1a1 mRNA Expression | UUO, Adenine | ↓ |

| Hemodynamics & Electrolytes | ||

| Systolic Blood Pressure | 5/6 Nx | ↓ |

| Serum Potassium | All models | ↑ (Dose-dependent, monitor closely) |

| Plasma Aldosterone | All models | ↓ (Significant reduction) |

Safety and Monitoring

A key safety consideration for aldosterone synthase inhibitors is the risk of hyperkalemia (elevated serum potassium). Clinical studies have shown that this risk can be managed and is potentially mitigated when BI 690517 is co-administered with an SGLT2 inhibitor like empagliflozin (B1684318). In preclinical studies, it is crucial to monitor serum potassium levels, especially at higher doses. Adrenal insufficiency is another potential, though less common, adverse event to be aware of.

Conclusion

BI 690517 is a promising therapeutic agent for the treatment of CKD, with a well-defined mechanism of action. The protocols and information provided here offer a foundation for researchers to design and execute preclinical studies to further elucidate the efficacy and safety of BI 690517 in various animal models of chronic kidney disease. Careful selection of animal models, appropriate dosing, and comprehensive endpoint analysis will be critical for the successful preclinical evaluation of this compound.

References

- 1. Pardon Our Interruption [boehringer-ingelheim.com]

- 2. clinicaltrials.eu [clinicaltrials.eu]

- 3. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]

- 4. Boehringer Ingelheim achieves major milestone in chronic kidney disease: aldosterone synthase inhibitor on top of empagliflozin delivers promising results in Phase II trial [prnewswire.com]

- 5. Efficacy and safety of aldosterone synthase inhibition with and without empagliflozin for chronic kidney disease: a randomised, controlled, phase 2 trial - International Society of Nephrology [theisn.org]

Application Notes and Protocols for Measuring Aldosterone Levels Following Vicadrostat Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vicadrostat (BI 690517) is an investigational, potent, and selective non-steroidal inhibitor of aldosterone (B195564) synthase (CYP11B2).[1][2][3][4] By targeting the final step in aldosterone biosynthesis, this compound effectively reduces aldosterone levels, a key mediator in the renin-angiotensin-aldosterone system (RAAS).[1] Elevated aldosterone is implicated in the pathophysiology of various cardiovascular and renal diseases, including chronic kidney disease (CKD) and heart failure. Monitoring aldosterone levels in response to this compound treatment is crucial for evaluating its pharmacodynamic effects and therapeutic efficacy in clinical and preclinical research.

These application notes provide a detailed protocol for the accurate measurement of aldosterone in plasma or serum of subjects treated with this compound.

Mechanism of Action of this compound

This compound selectively inhibits the enzyme aldosterone synthase, which is responsible for the conversion of 11-deoxycorticosterone to aldosterone. This inhibition leads to a rapid and dose-dependent decrease in plasma aldosterone concentrations. Preclinical studies in cynomolgus monkeys have demonstrated a significant reduction in plasma aldosterone following this compound administration. Phase 1 clinical trials in healthy male volunteers have confirmed that plasma aldosterone levels decrease markedly within 1-2 hours of this compound administration, with more pronounced effects at higher doses.

Below is a diagram illustrating the effect of this compound on the renin-angiotensin-aldosterone system.

Expected Pharmacodynamic Effects of this compound

The administration of this compound is expected to lead to significant changes in the RAAS. The primary intended effect is a reduction in aldosterone levels.

| Parameter | Expected Change after this compound Treatment | Rationale |

| Plasma/Serum Aldosterone | Marked Decrease | Direct inhibition of aldosterone synthase by this compound. |

| Urinary Aldosterone Excretion | Decrease | Reduced systemic aldosterone levels lead to lower excretion. |

| Plasma Renin Activity/Concentration | Potential Increase | Compensatory response to the drop in aldosterone and potential decrease in blood pressure. |

| Serum Potassium | Potential Increase | Aldosterone promotes potassium excretion; its inhibition can lead to potassium retention. |

| Urinary Albumin-to-Creatinine Ratio (UACR) | Decrease | A 10 mg dose of this compound has been shown to reduce UACR by approximately 40% in patients with CKD. |

Protocol for Aldosterone Measurement

The following protocol outlines the steps for measuring aldosterone in plasma or serum samples from subjects treated with this compound. Both Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are suitable methods. LC-MS/MS is generally considered more specific and sensitive.

Pre-analytical Considerations

Accurate measurement of aldosterone is highly dependent on strict control of pre-analytical variables. Given that this compound directly suppresses aldosterone production, adherence to these guidelines is critical to avoid confounding results.

-

Patient Preparation:

-

Diet: Patients should maintain a normal sodium diet for at least two weeks prior to sample collection, as sodium intake significantly influences aldosterone levels. High sodium intake can suppress aldosterone, while low sodium can elevate it.

-

Medications: A thorough review of concomitant medications is essential. Diuretics, ACE inhibitors, angiotensin II receptor blockers (ARBs), and beta-blockers can interfere with the RAAS and should be discontinued (B1498344) for at least 2-4 weeks prior to testing, if clinically feasible. Natural licorice, which has aldosterone-like effects, should be avoided.

-

Posture: Blood samples should be collected in the morning, at least two hours after the patient has risen. The patient should be seated for 5-15 minutes before blood collection to standardize for postural effects on aldosterone.

-

-

Sample Collection and Handling:

-

Timing: Due to the diurnal variation of aldosterone, samples should be collected at a consistent time, preferably in the morning when levels are highest.

-

Specimen Type: Serum (red-top tube) or plasma (EDTA purple-top tube) can be used.

-

Collection Technique: Avoid hemolysis during sample collection.

-

Processing: Samples should be centrifuged, and the serum or plasma separated within 30-60 minutes of collection.

-

Storage: If not analyzed immediately, samples should be stored frozen at -20°C or -80°C.

-

Experimental Protocol: Aldosterone Measurement by Competitive ELISA

This protocol is based on a typical competitive ELISA kit for aldosterone.

-

Principle: In a competitive ELISA, unlabeled aldosterone in the sample or standard competes with a fixed amount of enzyme-labeled aldosterone for binding to a limited number of anti-aldosterone antibody-coated wells. The amount of enzyme-labeled aldosterone bound to the antibody is inversely proportional to the concentration of aldosterone in the sample.

-

Materials:

-

Aldosterone ELISA kit (containing pre-coated microplate, aldosterone standards, aldosterone-HRP conjugate, wash buffer, substrate, and stop solution).

-

Precision pipettes and tips.

-

Microplate reader capable of measuring absorbance at 450 nm.

-

Distilled or deionized water.

-

Vortex mixer.

-

-

Procedure:

-

Preparation: Bring all reagents and samples to room temperature before use. Prepare aldosterone standards and controls as per the kit instructions.

-

Sample Addition: Pipette 50 µL of standards, controls, and patient samples into the appropriate wells of the anti-aldosterone antibody-coated microplate.

-

Conjugate Addition: Add 100 µL of the aldosterone-HRP conjugate to each well.

-

Incubation: Gently mix and incubate the plate for 2 hours at room temperature on a horizontal shaker.

-

Washing: Aspirate the contents of the wells and wash each well 3-4 times with 300 µL of wash buffer. Ensure complete removal of the wash buffer after the final wash.

-

Substrate Addition: Add 150 µL of TMB substrate to each well.

-

Incubation: Incubate the plate in the dark for 15-30 minutes at room temperature.

-

Stopping Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.

-

Reading: Read the absorbance of each well at 450 nm within 15 minutes of adding the stop solution.

-

-

Data Analysis:

-

Calculate the average absorbance for each set of standards, controls, and samples.

-

Create a standard curve by plotting the mean absorbance for each standard on the y-axis against the corresponding aldosterone concentration on the x-axis.

-

Determine the concentration of aldosterone in the patient samples by interpolating their mean absorbance values from the standard curve.

-

Experimental Protocol: Aldosterone Measurement by LC-MS/MS

LC-MS/MS offers higher specificity and is less prone to interference than immunoassays.

-

Principle: This method involves the separation of aldosterone from other sample components using liquid chromatography, followed by its detection and quantification using tandem mass spectrometry based on its unique mass-to-charge ratio.

-

Materials:

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

-

Analytical column (e.g., C18).

-

Aldosterone certified reference material and internal standard (e.g., deuterated aldosterone).

-

Extraction solvent (e.g., methyl tert-butyl ether).

-

Reconstitution solvent.

-

Calibrators and quality control samples.

-

-

Procedure:

-

Sample Preparation (Solid-Phase or Liquid-Liquid Extraction): a. Pipette a defined volume of plasma/serum, internal standard, calibrators, and QC samples into separate tubes. b. Perform protein precipitation. c. Extract aldosterone using an appropriate organic solvent or a solid-phase extraction cartridge. d. Evaporate the organic layer to dryness under a gentle stream of nitrogen. e. Reconstitute the dried extract in the mobile phase.

-

LC-MS/MS Analysis: a. Inject the reconstituted sample into the LC-MS/MS system. b. Separate aldosterone from other compounds on the analytical column using a specific gradient elution profile. c. Detect and quantify aldosterone using the mass spectrometer in multiple reaction monitoring (MRM) mode.

-

Data Analysis: a. Generate a calibration curve by plotting the peak area ratio of aldosterone to the internal standard against the concentration of the calibrators. b. Calculate the aldosterone concentration in the patient samples from the calibration curve.

-

Experimental Workflow Diagram

The following diagram outlines the general workflow for measuring aldosterone levels.

Conclusion

The accurate measurement of aldosterone is a critical component in the clinical development of this compound. By understanding the mechanism of action of this compound and adhering to a rigorous and standardized protocol, researchers can obtain reliable data to assess the pharmacodynamic effects of this novel aldosterone synthase inhibitor. Careful attention to pre-analytical variables is paramount to ensure the integrity of the results. Both ELISA and LC-MS/MS are viable methods, with LC-MS/MS offering superior specificity.

References

- 1. academic.oup.com [academic.oup.com]

- 2. The Effect of Antihypertensive Medications on Testing for Primary Aldosteronism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ovid.com [ovid.com]

- 4. Pre-analytical and analytical considerations for the determination of plasma renin activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Combining Vicadrostat and Empagliflozin: Application Notes and Protocols for Preclinical and Clinical Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the scientific rationale and methodologies for studying the combined therapeutic effects of Vicadrostat (BI 690517), a novel aldosterone (B195564) synthase inhibitor, and empagliflozin (B1684318), a sodium-glucose cotransporter-2 (SGLT2) inhibitor. This document is intended to guide researchers in designing and executing preclinical and clinical studies to explore the synergistic potential of this drug combination in cardio-renal-metabolic diseases.

Introduction and Scientific Rationale